molecular formula C22H17FN2O2S B2775875 2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 866151-13-5

2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

Cat. No.: B2775875
CAS No.: 866151-13-5
M. Wt: 392.45
InChI Key: ZDGBGDHTFRAWIB-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H17FN2O2S and its molecular weight is 392.45. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Researchers synthesized various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which include structures similar to the chemical . These compounds were evaluated for their potential antitumor activity against a range of human tumor cell lines. Certain derivatives demonstrated considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Anti-Inflammatory Activity

A study on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which are structurally related to the chemical , revealed significant anti-inflammatory activities in some derivatives (Sunder & Maleraju, 2013).

VEGF-A Inhibition and Antiproliferative Effects

A series of acetamides, including 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides, were synthesized and evaluated for their antiproliferative effects through translational VEGF-A inhibition. One compound with a methyl and fluoro groups at benzophenone moiety exhibited promising antiproliferative effects (Prashanth et al., 2014).

Selective β3-Adrenergic Receptor Agonists

Research on N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, structurally related to the chemical of interest, identified compounds showing potent agonistic activity against the β3-adrenergic receptor. This activity suggests potential use in treating obesity and non-insulin dependent diabetes (Maruyama et al., 2012).

Photovoltaic Efficiency and Ligand-Protein Interactions

A study on benzothiazolinone acetamide analogs, similar to the chemical , examined their photochemical and thermochemical properties for potential use as photosensitizers in dye-sensitized solar cells. Additionally, molecular docking studies indicated interactions with Cyclooxygenase 1 (COX1), suggesting biological applications (Mary et al., 2020).

Synthesis of Radiolabeled Compounds

The synthesis of labelled N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide, related to the target compound, was explored for potential applications in radiopharmaceuticals (Xu & Trudell, 2005).

Fluorescent Probes for pH and Metal Cations

Compounds including 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and benzothiazole, structurally akin to the chemical , were developed as fluorescent probes for sensing pH and metal cations (Tanaka et al., 2001).

Antimycobacterial Activity

Research on fluorinated benzothiazolo imidazole compounds, related to the chemical , showed promising antimicrobial activity, furthering the potential for these types of compounds in antimicrobial applications (Sathe et al., 2011).

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2S/c1-14-2-11-19-20(12-14)28-22(25-19)15-3-7-17(8-4-15)24-21(26)13-27-18-9-5-16(23)6-10-18/h2-12H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGBGDHTFRAWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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